

# A Comparative Guide to ML-290 and Relaxin in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small-molecule agonist **ML-290** and the endogenous peptide hormone relaxin, focusing on their performance in key functional assays. The development of **ML-290** was driven by the therapeutic potential of activating the relaxin family peptide receptor 1 (RXFP1), combined with the need to overcome the limitations of using the relaxin peptide, such as its short half-life, low stability, and potential for immunogenicity.[1]

## Mechanism of Action: A Tale of Two Agonists

Both relaxin and **ML-290** exert their effects through the RXFP1, a G protein-coupled receptor (GPCR). However, their modes of action and downstream signaling consequences differ significantly.

Relaxin, the native ligand, is a pleiotropic hormone that activates a broad range of signaling pathways upon binding to RXFP1.[3] These pathways are associated with its well-documented antifibrotic, vasodilatory, and organ-protective effects.[4][5] Key signaling cascades initiated by relaxin include the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK).[6][7][8]

**ML-290**, on the other hand, is a first-in-class, potent, and selective small-molecule agonist of human RXFP1.[9][10] It functions as a biased allosteric agonist.[1][6] This means:







- Allosteric: It binds to a site on the RXFP1 receptor that is different from the binding site of relaxin (the orthosteric site).[6][11] In fact, ML-290 has been shown to increase the binding of relaxin to RXFP1.[6][11]
- Biased: It preferentially activates a subset of the downstream signaling pathways controlled by RXFP1.[1][6] This biased signaling profile is indicative of potent vasodilator and antifibrotic properties.[6]

The diagram below illustrates the distinct signaling profiles of relaxin and **ML-290** upon activation of the RXFP1 receptor.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Heart Disease and Relaxin: New Actions for an Old Hormone PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of RELAXIN? [synapse.patsnap.com]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ML-290 and Relaxin in Functional Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607984#ml-290-vs-relaxin-in-functional-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com